Sodium (2-sulfonatoethyl)methanethiosulfonate

Overview

Description

Sodium (2-sulfonatoethyl)methanethiosulfonate is a negatively charged, membrane-impermeant methanethiosulfonate compound. It is highly reactive with ionized thiolates but not with unionized thiols, making it a valuable tool for targeting sulfhydryl groups accessible from the aqueous medium . This compound is commonly used to study cysteine residues on proteins, particularly those associated with membranes, including channels and transporters .

Mechanism of Action

Target of Action

Sodium (2-sulfonatoethyl)methanethiosulfonate (MTSES) is a negatively-charged, membrane impermeant MTS . It primarily targets sulfhydryl groups that are accessible from the aqueous medium . These sulfhydryl groups are often found on cysteine residues on proteins .

Mode of Action

This selectivity allows MTSES to form mixed disulfide linkages with the sulfhydryl groups on proteins . This interaction can alter the structural and functional properties of the proteins .

Biochemical Pathways

MTSES is commonly used to study cysteine residues on proteins, particularly those associated with membranes, including channels and transporters . For example, it has been used to prevent S-nitroso-L-cysteine activation of Ca2±activated K+ (BKCa) channels in myocytes .

Result of Action

The action of MTSES can result in changes to the structural and functional properties of proteins . For instance, it has been used to reveal pore residues critical for μ-CTX binding to rat skeletal muscle Na+ channels .

Biochemical Analysis

Biochemical Properties

Sodium (2-sulfonatoethyl)methanethiosulfonate is a negatively charged, membrane-impermeant MTS compound. It is highly reactive with ionized thiolates but not with unionized thiols, making it a selective reagent for targeting sulfhydryl groups accessible from the aqueous medium . This compound forms mixed disulfide linkages with cysteine residues on proteins, which allows researchers to probe the structural and functional properties of native proteins . This compound is particularly useful in studying ion channels and transporters, as well as in combination with cysteine scanning mutagenesis to investigate non-cysteine residues .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is used to study the activation and inhibition of ion channels, such as the Ca2±activated K+ (BKCa) channels in myocytes . This compound can influence cell signaling pathways by modifying the activity of specific ion channels and transporters. Additionally, this compound can affect gene expression and cellular metabolism by altering the redox state of cysteine residues on proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with sulfhydryl groups on proteins. This compound forms mixed disulfide linkages with cysteine residues, which can lead to changes in protein conformation and function . This compound is highly reactive with ionized thiolates, making it effective in targeting sulfhydryl groups accessible from the aqueous medium . This reactivity allows researchers to probe the structural and functional properties of proteins, particularly those associated with membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is stable under typical laboratory conditions, but its reactivity with sulfhydryl groups can lead to degradation and loss of activity over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of ion channel activity and redox state .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively modify specific sulfhydryl groups on proteins, leading to changes in ion channel activity and cellular signaling . At high doses, this compound can cause toxic or adverse effects, such as disruption of cellular redox balance and inhibition of essential enzymes .

Metabolic Pathways

This compound is involved in metabolic pathways that include the modification of cysteine residues on proteins. This compound interacts with enzymes and cofactors that regulate the redox state of sulfhydryl groups, affecting metabolic flux and metabolite levels . This compound can also influence the activity of ion channels and transporters, which play a crucial role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through the aqueous medium. This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This compound’s membrane-impermeant nature ensures that it targets sulfhydryl groups accessible from the extracellular environment .

Subcellular Localization

This compound is localized primarily in the extracellular environment and on the surface of membrane-associated proteins. This compound’s reactivity with sulfhydryl groups directs it to specific compartments or organelles where it can exert its effects . This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that guide its interaction with specific proteins .

Preparation Methods

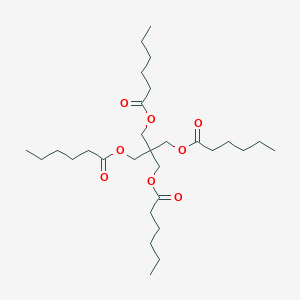

Synthetic Routes and Reaction Conditions: Sodium (2-sulfonatoethyl)methanethiosulfonate is typically synthesized through the reaction of methanethiosulfonyl chloride with sodium 2-bromoethanesulfonate . The reaction involves the formation of a mixed disulfide linkage, which is then purified to obtain the final product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product .

Types of Reactions:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions, particularly with thiol groups on proteins.

Oxidation and Reduction: The compound can undergo redox reactions, forming mixed disulfide linkages with thiol groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium (2-sulfonatoethyl)methanethiosulfonate is widely used in scientific research for probing the structural and functional properties of native proteins . Its applications include:

Comparison with Similar Compounds

- Sodium (2-sulfonatoethyl)methanethiosulfonate (MTSES)

- This compound (MTSES)

- This compound (MTSES)

Uniqueness: this compound is unique due to its high reactivity with ionized thiolates and its membrane-impermeant nature . This specificity allows for targeted studies of sulfhydryl groups accessible from the aqueous medium, making it a valuable tool in biochemical and physiological research .

Properties

IUPAC Name |

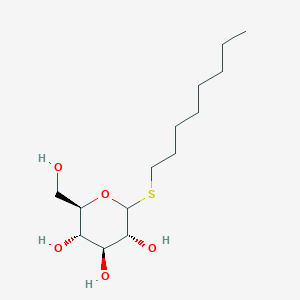

sodium;2-methylsulfonylsulfanylethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O5S3.Na/c1-10(4,5)9-2-3-11(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSYKLNULKPWIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

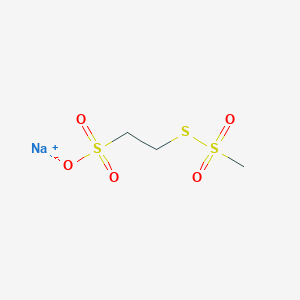

CS(=O)(=O)SCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393166 | |

| Record name | MTSES | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184644-83-5 | |

| Record name | MTSES | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Sodium (2-sulfonatoethyl)methanethiosulfonate (MTSES)?

A1: MTSES is a negatively charged, membrane-impermeant sulfhydryl-modifying reagent. [, , ] It specifically targets cysteine residues, forming disulfide bonds with the thiol group (-SH) of cysteine. [, , , , , , , , , , , ] This covalent modification can lead to changes in protein conformation and function, making it a valuable tool for studying structure-function relationships in proteins. [, , ]

Q2: How is MTSES used to study protein structure and function?

A2: MTSES is frequently employed in cysteine-scanning mutagenesis (SCAM) studies. [, , , ] Researchers introduce cysteine residues into specific protein regions via mutagenesis, then assess the functional consequences of MTSES modification at those sites. [, , ] This method helps identify cysteine residues crucial for protein function, substrate binding, or interaction with other molecules. [, , , ]

Q3: Can you give some examples of how MTSES has been used to investigate specific proteins?

A3: Certainly. MTSES has illuminated the functional roles of specific cysteine residues in various proteins:

- Organic anion transporting polypeptide 1B1 (OATP1B1): Research showed that MTSES treatment of the OATP1B1 mutant L545C differentially affected the transport of substrates estrone-3-sulfate and estradiol-17β-glucuronide, suggesting L545C's involvement in the binding/translocation pathway of estrone-3-sulfate but not estradiol-17β-glucuronide. []

- Human reduced folate carrier (hRFC): MTSES sensitivity of cysteine mutants in transmembrane domains 4, 5, 7, 8, 10, and 11 of hRFC pointed to their role in forming the substrate-binding cavity. []

- Yeast mitochondrial citrate transport protein (CTP): MTSES inhibition of CTP mutants, coupled with citrate protection studies, identified residues in transmembrane domain III involved in substrate translocation. []

- Human erythrocyte anion exchange protein (AE1): Only mutants with cysteine substitutions at positions S852 and A858 were inhibited by MTSES, indicating their potential location within the pore-lining region of AE1. []

- P-glycoprotein (P-gp): MTSES modification of the verapamil-binding site mutant I306C(TM5) in P-gp reduced verapamil affinity, suggesting the drug-binding pocket's accessibility to water. []

Q4: Is MTSES modification always inhibitory to protein function?

A4: Not necessarily. While MTSES modification often inhibits protein function, it can also enhance activity depending on the protein and the specific cysteine residue targeted. For instance, MTSES treatment rescued the acid pH-stimulated sulfate uptake of the AE1 R730C mutant, which is associated with overhydrated cation leak stomatocytosis. []

Q5: How does the membrane impermeability of MTSES factor into its applications?

A5: The membrane impermeability of MTSES makes it a valuable tool for probing the accessibility of cysteine residues from the extracellular environment. [, , ] By comparing the effects of MTSES on intact cells versus permeabilized cells or membrane vesicles, researchers can deduce the membrane topology of proteins and identify residues facing the extracellular space. [, ]

Q6: Can the effects of MTSES be reversed?

A6: Yes, the effects of MTSES modification can often be reversed by reducing agents such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), which cleave the disulfide bond formed between MTSES and the cysteine thiol group. []

Q7: What are the limitations of using MTSES in studying protein structure and function?

A7: Despite its utility, MTSES has some limitations.

- It requires the presence of a cysteine residue at the site of interest. [, , ]

- Not all cysteine residues are equally accessible to MTSES modification, potentially leading to false negatives. []

- MTSES modification can sometimes cause non-specific effects. []

Q8: Are there any computational approaches used to study MTSES interactions?

A8: Yes, computational techniques like molecular modeling and simulations can complement experimental data from MTSES studies. [, ] These methods help visualize potential MTSES binding sites, predict conformational changes upon modification, and provide insights into the mechanisms underlying MTSES-induced functional alterations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.